molecular formula C23H27N5O2 B2503967 2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097872-03-0

2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2503967
CAS No.: 2097872-03-0
M. Wt: 405.502
InChI Key: AGGIQAGKPQYCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C23H27N5O2 and its molecular weight is 405.502. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis of compounds involving nitrogen-bridged purine-like C-nucleosides and derivatives, which include complex structures similar to the chemical compound . The studies detail various synthetic routes and chemical reactions used to create these compounds, showcasing the compound's relevance in developing new chemical entities with potential biological activities. Notable examples include the synthesis of nitrogen-bridged compounds from ethyl 2,5-anhydro-6-O-benzoyl-d-allonodithioate, highlighting the versatility and chemical reactivity of these frameworks in creating biologically active molecules (H. E. Khadem, J. Kawai, D. L. Swartz, 1989).

Biological Evaluation

Several studies have evaluated the biological activities of compounds structurally related to "2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one," focusing on their anti-inflammatory, antibacterial, and antifungal properties. For instance, the synthesis and biological evaluation of some 2,3-dihydropyrazoles and thiazoles as anti-inflammatory and antibacterial agents revealed that these compounds exhibit excellent anti-inflammatory activity, comparable to standard drugs, and moderate antibacterial properties (A. S. H. Elgazwy, E. Nassar, M. Y. Zaki, 2012).

Antimicrobial and Antitumor Activity

Research into the antimicrobial and antitumor potential of derivatives related to this compound has shown promising results. Synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated significant antibacterial efficacies against various bacterial strains, with some compounds displaying potent biofilm inhibition activities and notable inhibitory activities against MRSA and VRE bacterial strains (Ahmed E. M. Mekky, S. Sanad, 2020). Another study focused on the synthesis and biological screening of benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition, identifying compounds with promising inhibitory activities and low cytotoxicity in eukaryotic cells (K. Reddy et al., 2014).

Properties

IUPAC Name

2-[[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c29-23-5-4-22(27-11-1-10-24-27)25-28(23)17-19-7-13-26(14-8-19)12-6-18-2-3-21-20(16-18)9-15-30-21/h1-5,10-11,16,19H,6-9,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGIQAGKPQYCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)CCC4=CC5=C(C=C4)OCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.